molecular formula C14H13NO B565012 N-Acetyl-4-aminobiphenyl-d5 CAS No. 1217046-73-5

N-Acetyl-4-aminobiphenyl-d5

Cat. No.: B565012
CAS No.: 1217046-73-5
M. Wt: 216.295
InChI Key: SVLDILRDQOVJED-VIQYUKPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-4-aminobiphenyl-d5 is a deuterium-labeled derivative of N-Acetyl-4-aminobiphenyl. It is a stable isotope-labeled compound used in various scientific research applications. The molecular formula of this compound is C14H8D5NO, and it has a molecular weight of 216.29. This compound is primarily used in metabolic research, environmental studies, and as a chemical reference for identification and quantification.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-4-aminobiphenyl-d5 typically involves the acetylation of 4-aminobiphenyl-d5. The reaction is carried out by reacting 4-aminobiphenyl-d5 with acetic anhydride in the presence of a base such as pyridine. The reaction mixture is then heated to facilitate the acetylation process, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-4-aminobiphenyl-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as the use of acids or bases.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-Acetyl-4-aminobiphenyl-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Metabolic Research: Used to study metabolic pathways in vivo safely.

    Environmental Studies: Employed as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.

    Chemical Reference: Used for chemical identification, qualitative and quantitative analysis, and detection in various analytical techniques.

    Proteomics Research: Utilized in the study of protein structures and functions

Mechanism of Action

The mechanism of action of N-Acetyl-4-aminobiphenyl-d5 involves its incorporation into metabolic pathways due to its structural similarity to N-Acetyl-4-aminobiphenyl. It acts as a tracer, allowing researchers to track and study the metabolic processes and interactions within biological systems. The deuterium labeling provides a distinct signal in analytical techniques, facilitating the identification and quantification of the compound and its metabolites .

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-4-aminobiphenyl: The non-deuterated form of the compound.

    4-Aminobiphenyl: A precursor to N-Acetyl-4-aminobiphenyl.

    N-Hydroxy-4-aminobiphenyl: A metabolite of 4-Aminobiphenyl.

Uniqueness

N-Acetyl-4-aminobiphenyl-d5 is unique due to its stable isotope labeling, which provides distinct advantages in research applications. The deuterium atoms in the compound allow for precise tracking and analysis in metabolic studies, environmental monitoring, and proteomics research. This labeling also enhances the accuracy and sensitivity of analytical techniques, making it a valuable tool in scientific investigations .

Properties

IUPAC Name

N-[4-(2,3,4,5,6-pentadeuteriophenyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-11(16)15-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16)/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLDILRDQOVJED-VIQYUKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=C(C=C2)NC(=O)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.